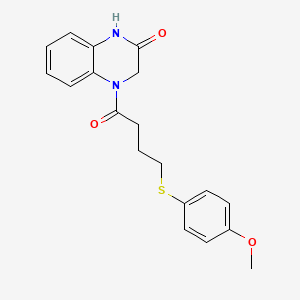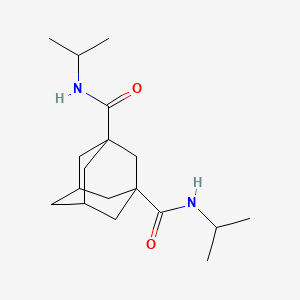
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea typically involves a multi-step process. One common method includes the following steps:
Formation of the furan-2-ylpyridine intermediate: This step involves the reaction of furan-2-carbaldehyde with 4-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst to form 2-(furan-2-yl)pyridine.
Alkylation: The intermediate 2-(furan-2-yl)pyridine is then alkylated with benzyl chloride in the presence of a base such as sodium hydride to form 1-((2-(furan-2-yl)pyridin-4-yl)methyl)benzene.
Urea formation: The final step involves the reaction of 1-((2-(furan-2-yl)pyridin-4-yl)methyl)benzene with phenethylamine and phosgene to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated phenethyl derivatives.
Aplicaciones Científicas De Investigación
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenylurea: Similar structure but lacks the phenethyl group.
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-benzylurea: Similar structure but has a benzyl group instead of a phenethyl group.
Uniqueness
1-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenethylurea is unique due to the presence of the phenethyl group, which can enhance its binding affinity to certain molecular targets and improve its biological activity
Propiedades
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFJTPQPGAGQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)
![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)
![3-{[2-(5-Ethylfuran-2-yl)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2418978.png)

![2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2418980.png)
![3-[(4-benzylpiperazin-1-yl)(pyridin-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B2418983.png)


![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)



